2-Difluoromethoxy-6-(trifluoromethyl)benzonitrile
Overview
Description
2-Difluoromethoxy-6-(trifluoromethyl)benzonitrile is a chemical compound characterized by the presence of both difluoromethoxy and trifluoromethyl groups attached to a benzonitrile core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Difluoromethoxy-6-(trifluoromethyl)benzonitrile typically involves the introduction of difluoromethoxy and trifluoromethyl groups onto a benzonitrile scaffold. One common method involves the use of difluoromethylation and trifluoromethylation reagents under specific reaction conditions. For instance, the difluoromethylation process can be achieved using difluoromethylating agents such as difluoromethyl phenyl sulfone, while trifluoromethylation can be carried out using reagents like trifluoromethyl iodide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired product with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
2-Difluoromethoxy-6-(trifluoromethyl)benzonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the difluoromethoxy or trifluoromethyl groups are replaced by other functional groups.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles for substitution reactions, oxidizing agents like potassium permanganate for oxidation reactions, and reducing agents such as lithium aluminum hydride for reduction reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or toluene .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield products with different functional groups replacing the difluoromethoxy or trifluoromethyl groups, while oxidation and reduction reactions can lead to the formation of corresponding oxidized or reduced derivatives .
Scientific Research Applications
2-Difluoromethoxy-6-(trifluoromethyl)benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: The compound is utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 2-Difluoromethoxy-6-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets and pathways. The presence of difluoromethoxy and trifluoromethyl groups can enhance the compound’s ability to interact with enzymes, receptors, and other biomolecules, potentially leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-6-(trifluoromethyl)benzonitrile: Similar in structure but lacks the difluoromethoxy group.
3-(Difluoromethoxy)-2-fluoro-6-(trifluoromethyl)benzonitrile: Contains an additional fluorine atom on the aromatic ring.
2-Difluoromethoxy-6-(trifluoromethoxy)benzonitrile: Similar but with a trifluoromethoxy group instead of a trifluoromethyl group.
Uniqueness
This combination can enhance the compound’s stability, reactivity, and ability to interact with various molecular targets, making it valuable for diverse scientific research and industrial applications.
Properties
IUPAC Name |
2-(difluoromethoxy)-6-(trifluoromethyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F5NO/c10-8(11)16-7-3-1-2-6(5(7)4-15)9(12,13)14/h1-3,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAONSGZBLVRCIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)OC(F)F)C#N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F5NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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